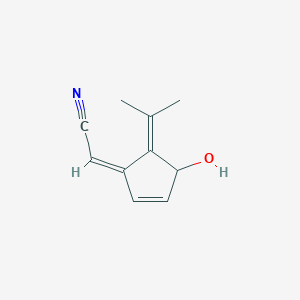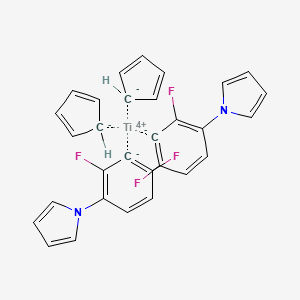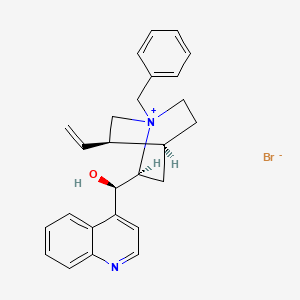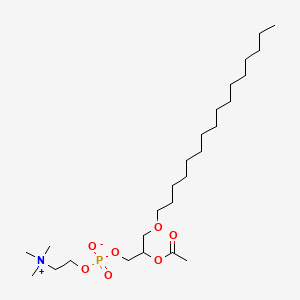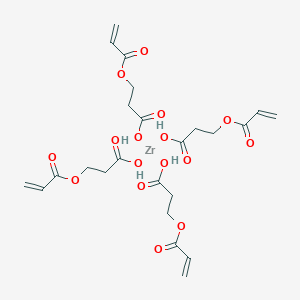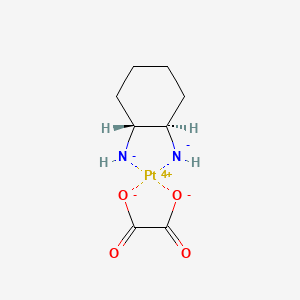
Secalciferol 24-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secalciferol 24-Glucuronide is a vitamin D metabolite that has gained significant attention in recent years due to its potential therapeutic and environmental applications. This compound is a glucuronide conjugate of secalciferol, which is a form of vitamin D. Glucuronidation is a process that enhances the solubility of compounds, facilitating their excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 24-Glucuronide typically involves the glucuronidation of secalciferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to secalciferol . Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using recombinant UGT enzymes. These processes are optimized for high yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical and research applications .
化学反応の分析
Types of Reactions
Secalciferol 24-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
科学的研究の応用
Secalciferol 24-Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in cellular metabolism and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in conditions related to vitamin D deficiency and bone health.
Industry: Utilized in the development of vitamin D supplements and fortified foods
作用機序
The mechanism of action of Secalciferol 24-Glucuronide involves its interaction with vitamin D receptors (VDRs) in target cells. Upon binding to VDRs, it modulates the expression of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune function . The glucuronidation process enhances its solubility and facilitates its excretion, thereby regulating its bioavailability and activity .
類似化合物との比較
Secalciferol 24-Glucuronide can be compared with other vitamin D metabolites and glucuronides, such as:
Calcitriol: The active form of vitamin D, which directly regulates calcium and phosphate metabolism.
Calcidiol: A precursor to calcitriol, used as a marker of vitamin D status in the body.
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its potent analgesic effects.
This compound is unique in its specific glucuronidation at the 24-position, which influences its solubility, bioavailability, and metabolic pathways .
特性
CAS番号 |
203737-01-3 |
|---|---|
分子式 |
C₃₃H₅₂O₉ |
分子量 |
592.76 |
同義語 |
(3β,5Z,7E,24R)-3,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-24-yl β-D-Glucopyranosiduronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)

